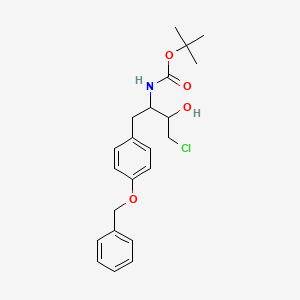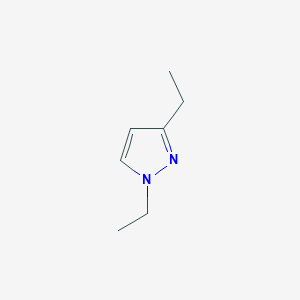![molecular formula C14H20ClN3OS B12222497 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 847572-31-0](/img/structure/B12222497.png)
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, which helps in the treatment of parasitic infections by paralyzing the parasites . Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- can be compared with other similar compounds, such as:
- 1-Piperazineacetamide, N-(2-chlorophenyl)-4-[[[[5-(2-methylpropyl)-1-phenyl-1H-pyrazol-3-yl]methyl]amino]carbonyl]-, hydrochloride
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- lies in its specific combination of a piperazine ring with a chlorophenylthioethyl group, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
847572-31-0 |
|---|---|
Molecular Formula |
C14H20ClN3OS |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-1-3-13(4-2-12)20-10-7-17-14(19)11-18-8-5-16-6-9-18/h1-4,16H,5-11H2,(H,17,19) |
InChI Key |
SHZBSUZYVKKBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222417.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B12222419.png)
![4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12222423.png)

![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12222447.png)
![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12222460.png)
![4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12222469.png)




![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12222489.png)
![N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222491.png)
![2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12222495.png)
